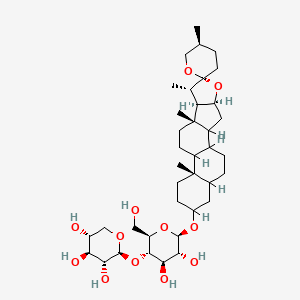

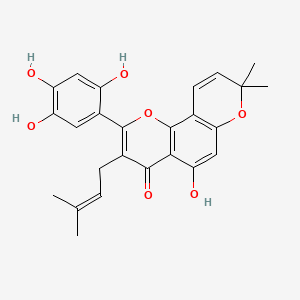

巴科普苷 X

科学研究应用

作用机制

巴科普苷 X 通过多种机制发挥其作用:

生化分析

Biochemical Properties

Bacopaside X interacts with various biomolecules in the body. It has been suggested to have a role in acetylcholinesterase inhibition, β-amyloid reduction, and neurotransmitter modulation . These interactions contribute to its therapeutic effects, particularly in neuroprotection and cognitive enhancement .

Cellular Effects

Bacopaside X has been shown to have various effects on cells. For instance, it has been associated with anti-inflammatory and antibacterial properties . It also has potential neuroprotective effects, as it has been shown to protect neurons from apoptosis and restore mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, Bacopaside X exerts its effects through several mechanisms. It has been suggested to inhibit acetylcholinesterase, reduce β-amyloid, and modulate neurotransmitters such as acetylcholine, 5-hydroxytryptamine, and dopamine . These actions contribute to its neuroprotective and cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

The effects of Bacopaside X can change over time in laboratory settings. For instance, it has been shown to maintain the sustained release of bacosides at target sites, suggesting a potential for long-term effects on cellular function .

Transport and Distribution

It is known that Bacopa monnieri, the plant from which Bacopaside X is derived, can be well absorbed through the intestines and has good blood-brain barrier penetration .

Subcellular Localization

Given its neuroprotective effects, it is likely that it interacts with various subcellular compartments, particularly in neurons .

准备方法

合成路线和反应条件: 巴科普苷 X 的合成涉及提取印度 积雪草 ,随后进行纯化处理。提取通常使用甲醇或乙醇等溶剂。然后对粗提物进行色谱分离以分离this compound。 高效液相色谱 (HPLC) 通常用于此目的 .

工业生产方法: 通过细胞悬浮培养、芽培养、根培养和毛状根培养等生物技术方法可以提高this compound 的工业化生产。这些方法为印度 积雪草 的生长提供了受控的环境,确保this compound 的产量稳定。 生物反应器也用于大规模生产,为植物生长和巴科普苷生产提供最佳环境 .

化学反应分析

反应类型: 巴科普苷 X 会经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,导致形成氧化衍生物。

还原: 添加氢或去除氧,导致形成化合物的还原形式。

常用试剂和条件:

氧化: 常用氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素、酸和碱等试剂.

形成的主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧形式 .

相似化合物的比较

巴科普苷 X 是巴科普苷家族的一部分,包括:

巴科普苷 A: 巴科普苷 A3、巴科普苷 II 和巴科普皂苷 C 的齐墩果皂苷异构体的组合。

巴科普苷 B: 类似于巴科普苷 A,但糖苷键不同,使其具有独特的药理学特性.

巴科普苷 II: 另一种具有神经保护和抗炎作用的三萜皂苷.

This compound 的独特性: this compound 因其特殊的分子结构而脱颖而出,这使其具有强大的神经保护和认知增强作用。 它能够调节多种途径,包括氧化应激、炎症和凋亡,使其成为治疗神经退行性疾病和认知障碍的宝贵化合物 .

总之,this compound 是一种多方面的化合物,在各种科学和医学领域具有巨大潜力。其独特的特性和作用机制使其成为进一步研究和开发的有希望的候选者。

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)